Hongencaotone Hongencaotone Hongencaotone is a natural product found in Salvia prionitis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1878223
InChI: InChI=1S/C40H50O5/c1-21(2)24-17-23-18-29-40(37(7,8)14-12-16-39(40,10)30(23)33(43)32(24)42)45-34-25(22(3)4)19-26-27(41)20-28-36(5,6)13-11-15-38(28,9)31(26)35(34)44-29/h17-22,29,43H,11-16H2,1-10H3/t29-,38-,39+,40+/m1/s1
SMILES:
Molecular Formula: C40H50O5
Molecular Weight: 610.8 g/mol

Hongencaotone

CAS No.:

Cat. No.: VC1878223

Molecular Formula: C40H50O5

Molecular Weight: 610.8 g/mol

* For research use only. Not for human or veterinary use.

Hongencaotone -

Specification

Molecular Formula C40H50O5
Molecular Weight 610.8 g/mol
IUPAC Name (1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione
Standard InChI InChI=1S/C40H50O5/c1-21(2)24-17-23-18-29-40(37(7,8)14-12-16-39(40,10)30(23)33(43)32(24)42)45-34-25(22(3)4)19-26-27(41)20-28-36(5,6)13-11-15-38(28,9)31(26)35(34)44-29/h17-22,29,43H,11-16H2,1-10H3/t29-,38-,39+,40+/m1/s1
Standard InChI Key FDZOSTAWHXJLCT-TURKYLLISA-N
Isomeric SMILES CC(C)C1=CC2=C[C@@H]3[C@]4([C@](C2=C(C1=O)O)(CCCC4(C)C)C)OC5=C(C=C6C(=O)C=C7[C@](C6=C5O3)(CCCC7(C)C)C)C(C)C
Canonical SMILES CC(C)C1=CC2=CC3C4(C(CCCC4(C2=C(C1=O)O)C)(C)C)OC5=C(C=C6C(=O)C=C7C(CCCC7(C6=C5O3)C)(C)C)C(C)C

Introduction

Discovery and Isolation

Original Isolation

Hongencaotone was first isolated from the roots of Salvia prionitis, a plant belonging to the Labiatae family . The compound represents a significant discovery as it is the first ether-linked heterodimeric diterpene to have been isolated from the genus Salvia . This discovery was reported in a 2001 study where researchers determined its structure through spectral data interpretation and X-ray analysis techniques . The isolation of hongencaotone highlights the rich chemical diversity present in Salvia species, which have long been studied for their medicinal properties and unique phytochemical profiles.

Taxonomic Context

Salvia prionitis, the source plant of hongencaotone, is a Chinese folk medicinal plant in the Labiatae family . This species has yielded numerous bioactive compounds besides hongencaotone, including other diterpenoids such as bisprioterones A-C, which are abietane diterpenoid dimers with different structural linkages . The discovery of hongencaotone represents part of a broader research effort investigating the phytochemical constituents of Salvia species, which have been used in traditional medicine systems for various therapeutic purposes throughout history.

Chemical Structure and Properties

Structural Characteristics

Hongencaotone possesses a unique chemical architecture as an ether-linked heterodimeric diterpene. Its molecular formula is C40H50O5 with a molecular weight of 610.8 g/mol. The compound's IUPAC name is (1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione. This complex structure reflects the compound's distinctive nature as a dimeric molecule composed of two different abietane diterpene units connected via an ether bridge .

Physical and Chemical Properties

The detailed physical and chemical properties of hongencaotone are summarized in the following table based on available research data:

PropertyValue
Molecular FormulaC40H50O5
Molecular Weight610.8 g/mol
Standard InChIInChI=1S/C40H50O5/c1-21(2)24-17-23-18-29-40(37(7,8)14-12-16-39(40,10)30(23)33(43)32(24)42)45-34-25(22(3)4)19-26-27(41)20-28-36(5,6)13-11-15-38(28,9)31(26)35(34)44-29/h17-22,29,43H,11-16H2,1-10H3/t29-,38-,39+,40+/m1/s1
Standard InChIKeyFDZOSTAWHXJLCT-TURKYLLISA-N
Isomeric SMILESCC(C)C1=CC2=C[C@@H]3[C@]4(C@(CCCC4(C)C)C)OC5=C(C=C6C(=O)C=C7C@(CCCC7(C)C)

Structural Identifiers

In the Japanese Chemical Substance database, hongencaotone is identified by systematic names including: "(1R)-1β,8α-Dimethyl-6,11-diisopropyl-9-hydroxy-2,1-(1,1-dimethyl-1,4-butanediyl)-7a,8-(1,1-dimethyl-1,4-butanediyl)-7aα,13aα-dihydrodinaphtho[1,2-b:2′,3′-e] dioxin-4,10(1H,8H)-dione" and "(1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-bis(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione" . These complex names reflect the intricate structural features of the compound, which distinguish it from other natural products.

Research Findings

Structural Elucidation

The structure of hongencaotone was determined through a combination of spectral data interpretation and X-ray crystallographic analysis . This represents a significant achievement in natural product chemistry, as the complex structural features of this compound required advanced analytical techniques for accurate characterization. The elucidation of hongencaotone's structure has contributed to our understanding of the structural diversity found in diterpene compounds and provided a foundation for further studies on related natural products.

Related Compounds from Salvia prionitis

Research has revealed that Salvia prionitis contains numerous other bioactive compounds besides hongencaotone. These include:

  • Bisprioterones A-C: Three abietane diterpenoid dimers that possess two different abietane diterpenoid skeleta linked via either a C-C single bond or an ether bridge

  • Prioline: A novel alkaloid isolated from the plant's roots

  • Prineoparaquinone: A new diterpene compound

  • Other known compounds: Taxodione, microstegiol, 8,11,13-dehydroabietane, and 2-isopropyl-8-methyl-3,4-phenanthraquinone

This diverse array of compounds demonstrates the rich phytochemical profile of Salvia prionitis and positions hongencaotone within a broader context of natural products research.

Future Research Directions

Biological Activity Screening

Future research on hongencaotone should focus on comprehensive screening for potential biological activities. Given the diverse bioactivities exhibited by other diterpenes, investigations into the anti-inflammatory, antimicrobial, and cytotoxic properties of hongencaotone would be particularly valuable. Such studies could involve in vitro assays with various cell lines and microorganisms, followed by more targeted in vivo experiments based on promising initial results.

Structure-Activity Relationship Studies

The unique structural features of hongencaotone provide an opportunity for structure-activity relationship studies to determine which molecular components are responsible for any observed biological effects. Such research could involve the synthesis of structural analogs with modifications to specific functional groups or alterations to the ether linkage that characterizes this compound. These studies would contribute significantly to our understanding of how molecular structure influences biological activity in this class of natural products.

Biosynthetic Pathway Investigation

Investigating the biosynthetic pathways leading to hongencaotone formation could provide valuable insights for pharmaceutical development. Advanced techniques in molecular biology and biochemistry could be employed to identify and characterize the enzymes involved in synthesizing this complex natural product. Such knowledge could potentially enable the biotechnological production of hongencaotone or the engineering of novel derivatives with enhanced properties for medicinal applications.

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